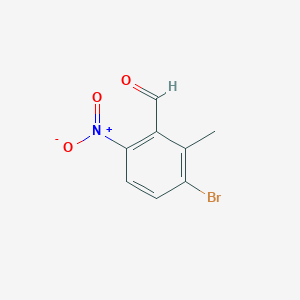
3-(2-aminoethoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-aminoethoxy)propan-1-ol” is a chemical compound with the molecular formula C5H13NO2 . It is also known as “3-(2-aminoethoxy)propan-1-ol hydrochloride” and has a molecular weight of 155.62 . It is stored at a temperature of 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “3-(2-aminoethoxy)propan-1-ol” is 1S/C5H13NO2.ClH/c6-2-5-8-4-1-3-7;/h7H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-aminoethoxy)propan-1-ol” include a molecular weight of 155.62 . It is stored at a temperature of 4°C and is in the form of an oil .Mécanisme D'action
Safety and Hazards
The safety information for “3-(2-aminoethoxy)propan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminoethoxy)propan-1-ol involves the reaction of 3-chloropropan-1-ol with ethylene diamine followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "3-chloropropan-1-ol", "ethylene diamine", "sodium borohydride", "water", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 3-chloropropan-1-ol is reacted with ethylene diamine in the presence of water and hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is then reduced with sodium borohydride in the presence of water and sodium hydroxide to yield 3-(2-aminoethoxy)propan-1-ol." ] } | |
Numéro CAS |
859874-55-8 |
Formule moléculaire |
C5H13NO2 |
Poids moléculaire |
119.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



